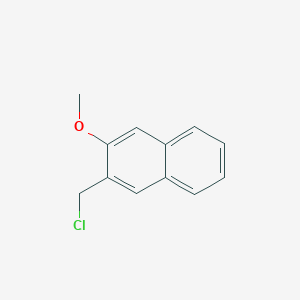
2-(Chloromethyl)-3-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(クロロメチル)-3-メトキシナフタレンは、ナフタレン誘導体のクラスに属する有機化合物です。これは、ナフタレン環の2位にクロロメチル基、3位にメトキシ基が存在することを特徴としています。
2. 製法
合成経路と反応条件
2-(クロロメチル)-3-メトキシナフタレンの合成は、通常、3-メトキシナフタレンのクロロメチル化を伴います。一般的な方法の1つは、3-メトキシナフタレンをホルムアルデヒドと塩酸と、塩化亜鉛などのルイス酸触媒の存在下で反応させることです。この反応は、クロロメチルカルボカチオン中間体の形成を経て進行し、それが芳香環と反応して目的の生成物を形成します。
工業的生産方法
工業的環境では、2-(クロロメチル)-3-メトキシナフタレンの生産は、高収率と高純度を確保するために反応条件を最適化することでスケールアップできます。これには、連続フローリアクターの使用、精密な温度制御、および反応混合物から生成物を分離するための効率的な分離技術が含まれる場合があります。
3. 化学反応解析
反応の種類
2-(クロロメチル)-3-メトキシナフタレンは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: クロロメチル基は、アミンやチオールなどの他の求核試薬と置換して、新しい誘導体を形成できます。
酸化反応: メトキシ基は酸化されてカルボニル基を形成し、2-(クロロメチル)-3-ナフタレンアルデヒドが生成されます。
還元反応: クロロメチル基はメチル基に還元され、3-メトキシナフタレンが生成されます。
一般的な試薬と条件
置換反応: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒の存在下で、アジ化ナトリウムやチオシアン酸カリウムなどの求核試薬。
酸化反応: 酸性条件下での過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元反応: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤。
生成される主な生成物
置換反応: 2-(アジドメチル)-3-メトキシナフタレンまたは2-(チオシアナトメチル)-3-メトキシナフタレンの生成。
酸化反応: 2-(クロロメチル)-3-ナフタレンアルデヒドの生成。
還元反応: 3-メトキシナフタレンの生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxynaphthalene typically involves the chloromethylation of 3-methoxynaphthalene. One common method is the reaction of 3-methoxynaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient separation techniques to isolate the product from the reaction mixture.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-methoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Chloromethyl)-3-naphthaldehyde.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 3-methoxynaphthalene.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 2-(Azidomethyl)-3-methoxynaphthalene or 2-(Thiocyanatomethyl)-3-methoxynaphthalene.
Oxidation Reactions: Formation of 2-(Chloromethyl)-3-naphthaldehyde.
Reduction Reactions: Formation of 3-methoxynaphthalene.
科学的研究の応用
2-(クロロメチル)-3-メトキシナフタレンは、科学研究でいくつかの用途があります。
有機合成: 医薬品や農薬などのより複雑な有機分子の合成におけるビルディングブロックとして役立ちます。
医薬品: 潜在的な治療効果を持つ薬物の合成における中間体として使用できます。
材料科学: ポリマーやその他の材料に組み込まれて、熱安定性の向上や光学特性の向上などの特定の特性を付与できます。
作用機序
2-(クロロメチル)-3-メトキシナフタレンの作用機序は、それが受ける特定の化学反応によって異なります。たとえば、置換反応では、クロロメチル基は求電子剤として作用し、求核試薬と反応して新しい結合を形成します。酸化反応では、メトキシ基は酸化剤への電子の移動によってカルボニル基に変換されます。
6. 類似化合物の比較
類似化合物
2-(クロロメチル)-ナフタレン: メトキシ基がないため、特定の化学反応での反応性が低下します。
3-メトキシナフタレン: クロロメチル基がないため、置換反応での使用が制限されます。
2-(ブロモメチル)-3-メトキシナフタレン: クロロメチル基の代わりにブロモメチル基を持つ類似の構造ですが、反応性と起こる反応の種類に影響を与える可能性があります。
独自性
2-(クロロメチル)-3-メトキシナフタレンは、クロロメチル基とメトキシ基の両方の存在により、さまざまな化学反応に参加できる点が特徴です。この2つの機能により、有機合成やその他の用途で汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxynaphthalene: Lacks the chloromethyl group, limiting its use in substitution reactions.
2-(Bromomethyl)-3-methoxynaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Chloromethyl)-3-methoxynaphthalene is unique due to the presence of both the chloromethyl and methoxy groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and other applications.
特性
分子式 |
C12H11ClO |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
2-(chloromethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8H2,1H3 |
InChIキー |
CQSZAJQHIUQXOT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


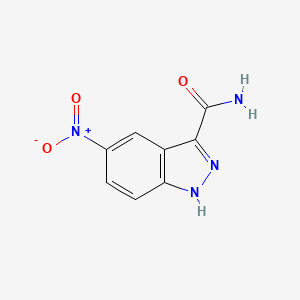

![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

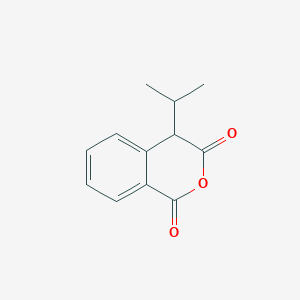
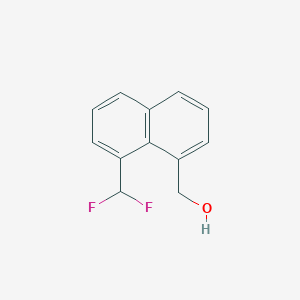

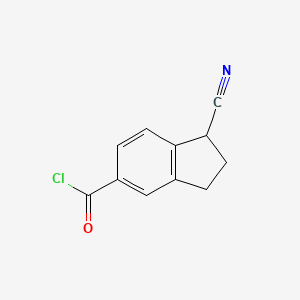




![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
